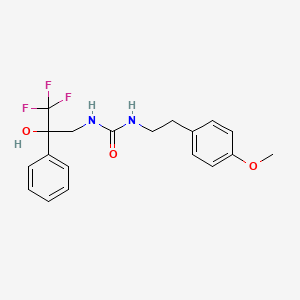
1-(4-Methoxyphenethyl)-3-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Methoxyphenethyl)-3-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)urea, also known as TAK-659, is a small molecule inhibitor that has shown potential as a therapeutic agent in the treatment of various diseases.
Mecanismo De Acción
1-(4-Methoxyphenethyl)-3-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)urea is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a crucial role in the signaling pathways of immune cells such as B cells and macrophages. By inhibiting BTK, 1-(4-Methoxyphenethyl)-3-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)urea blocks the activation and proliferation of these immune cells, leading to reduced inflammation and suppression of autoimmune responses. In cancer cells, 1-(4-Methoxyphenethyl)-3-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)urea inhibits the BTK-mediated signaling pathway, leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
1-(4-Methoxyphenethyl)-3-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)urea has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. In preclinical studies, 1-(4-Methoxyphenethyl)-3-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)urea has demonstrated dose-dependent inhibition of BTK activity, leading to suppression of immune cell activity and reduced tumor growth. 1-(4-Methoxyphenethyl)-3-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)urea has also been shown to have a favorable safety profile, with no significant toxicity observed in animal studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(4-Methoxyphenethyl)-3-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)urea has several advantages for use in lab experiments, including its high potency and selectivity for BTK inhibition, favorable pharmacokinetic profile, and lack of significant toxicity. However, 1-(4-Methoxyphenethyl)-3-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)urea has some limitations, including its limited solubility in water and its potential for off-target effects on other kinases.
Direcciones Futuras
There are several potential future directions for research on 1-(4-Methoxyphenethyl)-3-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)urea. One area of interest is the development of 1-(4-Methoxyphenethyl)-3-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)urea as a therapeutic agent for autoimmune diseases and inflammatory disorders, where its selective inhibition of BTK may provide a more targeted and effective treatment approach. Another area of interest is the combination of 1-(4-Methoxyphenethyl)-3-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)urea with other drugs or therapies, such as immune checkpoint inhibitors or chemotherapy, to enhance its efficacy in cancer treatment. Finally, further research is needed to fully understand the mechanism of action and potential off-target effects of 1-(4-Methoxyphenethyl)-3-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)urea, as well as its potential for clinical use in humans.
Métodos De Síntesis
The synthesis of 1-(4-Methoxyphenethyl)-3-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)urea involves a series of chemical reactions, starting with the reaction of 4-methoxyphenethylamine with 3,3,3-trifluoro-2-hydroxy-2-phenylpropanoic acid to form an amide intermediate. This intermediate is then reacted with phosgene to form the corresponding isocyanate, which is finally reacted with 1,3-diaminopropane to yield 1-(4-Methoxyphenethyl)-3-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)urea.
Aplicaciones Científicas De Investigación
1-(4-Methoxyphenethyl)-3-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)urea has been studied extensively for its potential therapeutic applications in various diseases, including cancer, autoimmune diseases, and inflammatory disorders. In preclinical studies, 1-(4-Methoxyphenethyl)-3-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)urea has shown promising results in inhibiting the growth and proliferation of cancer cells, suppressing the activity of immune cells involved in autoimmune diseases, and reducing inflammation in animal models of inflammatory disorders.
Propiedades
IUPAC Name |
1-[2-(4-methoxyphenyl)ethyl]-3-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21F3N2O3/c1-27-16-9-7-14(8-10-16)11-12-23-17(25)24-13-18(26,19(20,21)22)15-5-3-2-4-6-15/h2-10,26H,11-13H2,1H3,(H2,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFLLYVZESXCPOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)NCC(C2=CC=CC=C2)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methoxyphenethyl)-3-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

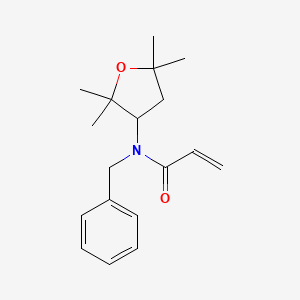
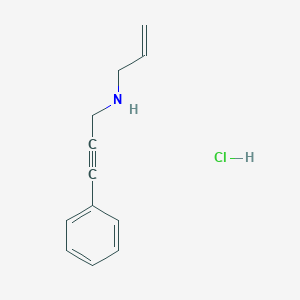
![2-[1-(2,3-dimethylphenyl)imidazol-2-yl]sulfanyl-N-(4-ethoxyphenyl)acetamide](/img/structure/B2444054.png)
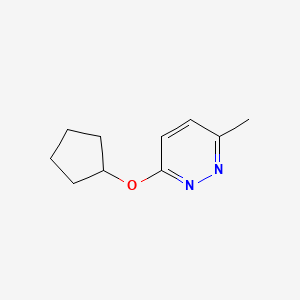


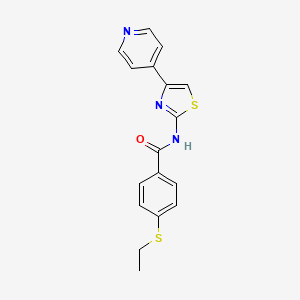
![Tert-butyl 3-[[(1-prop-2-enoylpiperidine-4-carbonyl)amino]methyl]-3,4-dihydro-1H-isoquinoline-2-carboxylate](/img/structure/B2444064.png)
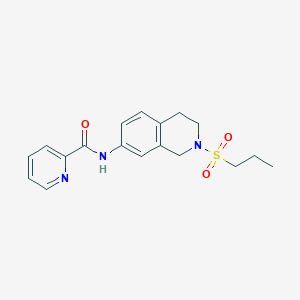
![1-(2-Fluorophenyl)-4-({3-[6-(3-methylpiperidin-1-yl)pyridin-3-yl]-1,2,4-oxadiazol-5-yl}methyl)piperazine](/img/structure/B2444067.png)
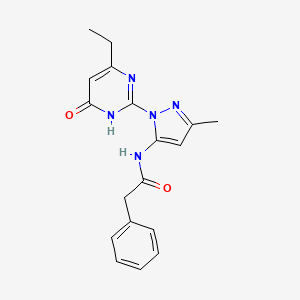
![8-Benzoyl-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2444072.png)
![3-[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]propan-1-ol](/img/structure/B2444073.png)
![2-({1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-2-yl}carbonyl)isoindoline](/img/structure/B2444074.png)